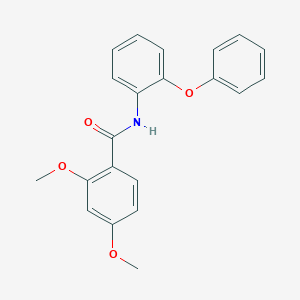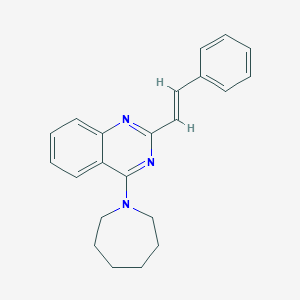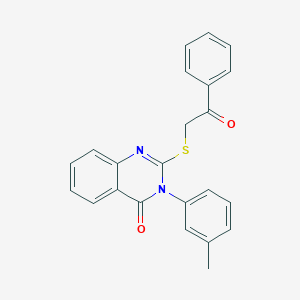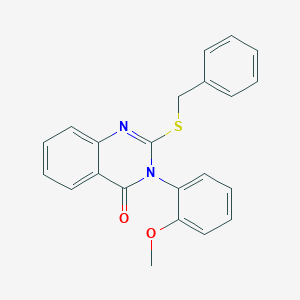
2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide, also known as DPBA, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. DPBA belongs to the class of benzamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has been shown to inhibit the Akt/mTOR pathway, which is known to promote cancer cell growth. 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has also been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. These mechanisms of action suggest that 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has the potential to be an effective therapeutic agent for cancer and inflammatory diseases.
Biochemical and Physiological Effects
2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has been found to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell migration and invasion. In neurons, 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. Additionally, 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit cancer cell growth and inflammation. However, there are some limitations to its use in lab experiments, including its relatively high cost and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide research, including its potential application in combination therapy for cancer treatment, its use as a neuroprotective agent in neurodegenerative diseases, and its potential as an anti-inflammatory agent for various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide is a promising synthetic compound that has shown potential application in various fields such as cancer therapy, neuroprotection, and anti-inflammatory activity. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action suggests that it has the potential to be an effective therapeutic agent. However, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments and clinical trials.
Synthesemethoden
The synthesis of 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide involves the reaction of 2-phenoxyaniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide in its pure form. This synthesis method has been optimized to achieve high yields and purity of 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential application in various fields such as cancer therapy, neuroprotection, and anti-inflammatory activity. In cancer therapy, 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has also been studied for its neuroprotective properties, where it has been shown to protect neurons from oxidative stress and inflammation. Additionally, 2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C21H19NO4 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C21H19NO4/c1-24-16-12-13-17(20(14-16)25-2)21(23)22-18-10-6-7-11-19(18)26-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23) |
InChI-Schlüssel |
YUVBZFGHLQNCQC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)

![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)



![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
